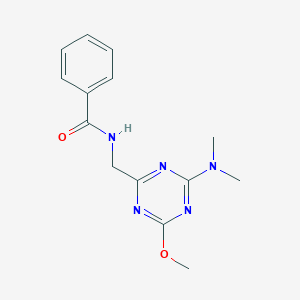![molecular formula C10H19N B2460582 (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine CAS No. 2248212-70-4](/img/structure/B2460582.png)
(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine, also known as Bicuculline, is a natural alkaloid that is commonly used in scientific research. Bicuculline is a potent antagonist of the GABAA receptor, which is a neurotransmitter that is responsible for inhibitory signaling in the central nervous system.
Mecanismo De Acción
(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine works by binding to the GABAA receptor and blocking the inhibitory signaling of the receptor. This leads to an increase in neuronal excitability and can cause seizures in animal models. (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine is also known to have an allosteric effect on the GABAA receptor, which means that it can modulate the activity of the receptor without directly binding to it.
Biochemical and Physiological Effects
(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine has been shown to have a wide range of biochemical and physiological effects. In animal models, (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine has been shown to cause seizures, increase neuronal excitability, and alter the activity of various neurotransmitters. (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine has also been shown to have anxiogenic effects, which means that it can increase anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine is a potent antagonist of the GABAA receptor, which makes it a valuable tool for studying the role of the receptor in various physiological and biochemical processes. However, (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine is also known to have off-target effects, which means that it can interact with other receptors and alter their activity. This can make it difficult to interpret the results of experiments that use (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine.
Direcciones Futuras
There are many future directions for research on (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine. One area of research is to study the allosteric effects of (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine on the GABAA receptor and to develop compounds that can selectively modulate the activity of the receptor. Another area of research is to study the effects of (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine on other neurotransmitter systems and to identify potential therapeutic applications for the compound. Finally, there is a need for more research on the off-target effects of (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine and how these effects can be minimized in experiments.
Métodos De Síntesis
(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine can be synthesized through a multistep process that involves the condensation of malonic acid with cyclohexanone to form 2-cyclohexen-1-one. The 2-cyclohexen-1-one is then converted to 2-bicyclo[2.2.1]hepten-7-one through a series of reactions that involve the use of sodium hydroxide, ethanol, and hydrochloric acid. The final step involves the reduction of 2-bicyclo[2.2.1]hepten-7-one with sodium borohydride to form (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine.
Aplicaciones Científicas De Investigación
(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine is commonly used in scientific research to study the GABAA receptor and its role in the central nervous system. (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine is a potent antagonist of the GABAA receptor, which means that it blocks the inhibitory signaling of the receptor. This allows researchers to study the effects of the GABAA receptor on various physiological and biochemical processes.
Propiedades
IUPAC Name |
(2S)-2-(2-bicyclo[2.2.1]heptanyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-7(6-11)10-5-8-2-3-9(10)4-8/h7-10H,2-6,11H2,1H3/t7-,8?,9?,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQSAXRZHGUXON-QVNBGCGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2460502.png)


![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2460507.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2460511.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate](/img/structure/B2460512.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2460513.png)

![7-(2,5-Dimethoxyphenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2460517.png)
![N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2460518.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B2460522.png)